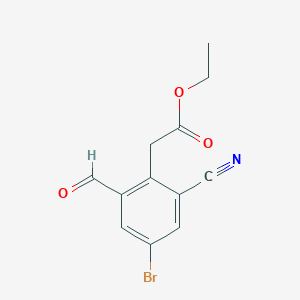
5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile
Vue d'ensemble
Description
“5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-Chloropyrimidin-4-yl” part indicates the presence of a chlorine atom on the pyrimidine ring . The “2-hydroxybenzonitrile” part suggests the presence of a benzene ring with a hydroxyl (OH) group and a nitrile (CN) group .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . For example, organolithium reagents can be used to introduce various groups into the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring attached to a benzene ring via an oxygen atom. The pyrimidine ring would have a chlorine atom attached, and the benzene ring would have a hydroxyl group and a nitrile group attached.
Chemical Reactions Analysis
The chemical reactions involving such compounds often involve nucleophilic substitutions . For example, N-methylpiperazine can perform a nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structures. For example, they might be solid at room temperature and have specific solubilities in different solvents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes and Intermediates The compound 5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile and its derivatives have been utilized as intermediates in various synthesis processes. For instance, they have been used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015). Moreover, novel formamidine derivatives were synthesized by reacting different aldehydes with 2-chloropyrimidin-4-amine, displaying promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy et al., 2016).
Molecular Recognition and Bonding Characteristics The compound also plays a crucial role in molecular recognition processes, particularly due to the hydrogen bonding capabilities of the aminopyrimidine fragment, which is common in DNA bases. Studies on crystallization and tautomeric forms of compounds containing this fragment provide insights into their structural and bonding characteristics, important for targeted drug action (Rajam et al., 2017).
Biological and Pharmacological Applications
Antioxidant and Antimicrobial Properties The derivatives of 5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile have been evaluated for various biological activities. For example, bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, synthesized from 2‐Chloropyrimidine, showed promising antioxidant activity, comparable to standard antioxidants (Rani et al., 2012). Additionally, phenylbipyridinylpyrazole derivatives, synthesized via reactions involving 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile, exhibited broad-spectrum activity against tumor cell lines, indicating their potential as therapeutic agents (Al-Sanea et al., 2015).
Role in DNA Crosslinking and Potential in Cancer Therapy Compounds derived from 5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile have also shown potential in cancer therapy. For example, the active form of CB 1954, derived from the hydroxylamine of a related compound, exhibited selective cytotoxicity by forming DNA-DNA interstrand crosslinks, indicating its potential for targeted cancer therapy (Knox et al., 1991).
Photochemical Properties
Photochemistry of Derivatives The photochemistry of derivatives, such as 5-chloro-2-hydroxybenzonitrile, has been extensively studied. These compounds are known to form triplet carbenes and react with various substances to form photoproducts, indicating their potential use in photochemical applications (Bonnichon et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-11-14-4-3-9(15-11)7-1-2-10(16)8(5-7)6-13/h1-5,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHWXMGRHDHNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237244 | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile | |
CAS RN |
1292317-53-3 | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)





![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)


